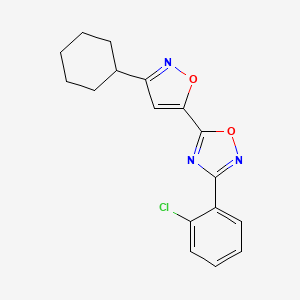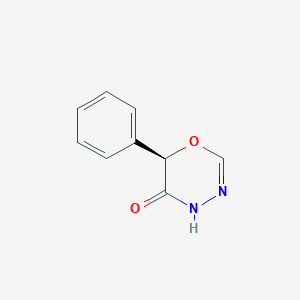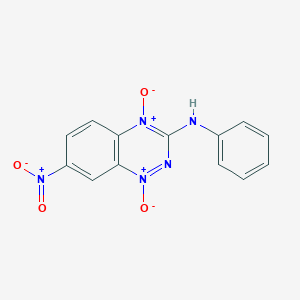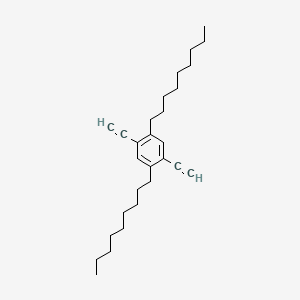![molecular formula C20H17NO3 B12616516 3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione CAS No. 918437-55-5](/img/structure/B12616516.png)
3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione is a complex organic compound belonging to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione typically involves multi-step organic reactions. One common method involves the reaction of 1,2-dimethyl-1-(2-naphthyl)-1-propanol with nitriles in the presence of concentrated sulfuric acid (H₂SO₄). This reaction proceeds through a series of steps, including cyclization and annelation, to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism of action of 3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydrobenzo[h]isoquinoline Derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Phenanthridine Derivatives: These compounds also have fused ring systems and are studied for their biological activities.
Uniqueness
3,3,6-Trimethyl-3,4-dihydrobenzo[j]phenanthridine-1,7,12(2H)-trione is unique due to its specific substitution pattern and the presence of multiple functional groups
Propiedades
Número CAS |
918437-55-5 |
|---|---|
Fórmula molecular |
C20H17NO3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
3,3,6-trimethyl-2,4-dihydrobenzo[j]phenanthridine-1,7,12-trione |
InChI |
InChI=1S/C20H17NO3/c1-10-15-17(16-13(21-10)8-20(2,3)9-14(16)22)19(24)12-7-5-4-6-11(12)18(15)23/h4-7H,8-9H2,1-3H3 |
Clave InChI |
SRRQFNADNKJKSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C3C(=N1)CC(CC3=O)(C)C)C(=O)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12616436.png)
![Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-](/img/structure/B12616438.png)
![1-{[2-(4-Chlorophenoxy)phenyl]methyl}piperidin-3-amine](/img/structure/B12616449.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B12616451.png)

![(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]norvaline](/img/structure/B12616466.png)
![6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12616472.png)


![1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)-](/img/structure/B12616485.png)



![ethyl 4-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]piperidine-1-carboxylate](/img/structure/B12616502.png)
